Carbamimidoyl-acetic acid ethyl ester shows potential as an antimicrobial agent. Studies have found it to inhibit the growth of various bacteria and fungi []. However, more research is needed to determine its specific mechanism of action and efficacy against different pathogens.
Carbamimidoyl-acetic acid ethyl ester has been shown to inhibit B-Raf, an oncogene that plays a role in cell proliferation and differentiation []. B-Raf mutations are implicated in various cancers, and targeting this protein is a promising strategy for cancer therapy. Further research is required to understand how this compound interacts with B-Raf and its potential as an anticancer agent.
While the initial research on Carbamimidoyl-acetic acid ethyl ester shows promise, there are limitations to its current understanding. More studies are needed to explore its:
Carbamimidoyl-acetic acid ethyl ester, with the chemical formula CHNO, is a compound characterized by its unique structure that includes both carbamimidoyl and acetic acid functionalities. This compound is notable for its potential applications in various fields, particularly in medicinal chemistry and biochemistry. It appears as a white crystalline solid with a melting point of approximately 224°C and a predicted boiling point of 197.1°C .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that carbamimidoyl-acetic acid ethyl ester exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that it has the potential to inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in drug development. Additionally, its structure suggests possible interactions with biological targets, which could be explored for therapeutic applications.
The synthesis of carbamimidoyl-acetic acid ethyl ester can be achieved through several methods:
These methods allow for flexibility in producing the compound depending on available reagents and desired purity levels.
Carbamimidoyl-acetic acid ethyl ester finds potential applications across various domains:
These applications underscore its importance in both research and practical uses.
Several compounds share structural similarities with carbamimidoyl-acetic acid ethyl ester. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Amino-carbamimidoyl-acetic acid ethyl ester | CHNO | Contains additional amino group |
| Ethyl carbamate | CHNO | Used as a solvent and in food |
| Urea | CHNO | Simple structure with similar N-O bonds |
Carbamimidoyl-acetic acid ethyl ester is unique due to its specific combination of carbamimidoyl and acetic functionalities, which contribute to its distinct biological activity and potential applications compared to these similar compounds.
Carbamimidoyl-acetic acid ethyl ester is a compound with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 grams per mole. Its thermodynamic parameters are summarized in the table below:
| Parameter | Value | Reference |
|---|---|---|
| Melting point | 224 °C | [1] [2] [3] [4] |
| Boiling point | 197.1 ± 42.0 °C (predicted) | [1] [2] [3] [4] |
| Density | 1.19 g/cm³ | [1] [2] [3] [4] |
| pKa | 10.69 ± 0.40 (predicted) | [1] [2] [4] |
Solubility:
While direct quantitative solubility data for carbamimidoyl-acetic acid ethyl ester are limited, its structure, which includes both polar (carbamimidoyl and ester) functional groups, suggests significant solubility in polar solvents such as water and ethanol. The presence of hydrogen bond donors and acceptors further supports this inference [5] [6].
The hydrolysis of carbamimidoyl-acetic acid ethyl ester, like other carbamate esters, is highly dependent on the pH of the environment. The hydrolysis proceeds via different mechanisms under acidic and basic conditions:
Generalized kinetic trends for carbamate esters:
| pH Range | Dominant Mechanism | Rate Constant Trend |
|---|---|---|
| < 6 | Acid-catalyzed | Increases as pH decreases |
| 6–8 | Neutral hydrolysis | Slow, relatively constant |
| > 8 | Base-mediated | Increases as pH increases |
Research on structurally related esters indicates that the hydrolysis rate constant increases with temperature and with deviation from neutral pH, leading to shorter half-lives under strongly acidic or basic conditions [7] [8]. For carbamate esters, the overall hydrolysis is typically pseudo-first order with respect to the ester concentration.
Carbamimidoyl-acetic acid ethyl ester exhibits thermal stability up to its melting point (224 °C). Upon further heating, thermal degradation occurs, leading to decomposition. While specific decomposition products for this compound are not extensively documented, general pathways for carbamate esters include:
The onset of decomposition is typically above the melting point, and the process is accelerated under oxidative or strongly basic conditions.
Carbamimidoyl-acetic acid ethyl ester, due to its polar functional groups, interacts strongly with polar solvents. The compound is expected to have:
Partition Coefficient (LogP):
The predicted partition coefficient (LogP) for carbamimidoyl-acetic acid ethyl ester is approximately 0.68, indicating a slight preference for partitioning into octanol over water, but still reflecting significant hydrophilicity [3].
| Solvent | Expected Solubility | Partition Coefficient (LogP) |
|---|---|---|
| Water | High | 0.68 (predicted) |
| Ethanol | High | — |
| Octanol | Moderate | — |
| Hexane | Low | — |
Partitioning behavior is influenced by the ability of the compound to form hydrogen bonds and its overall polarity. Studies on similar carboxylic acid esters confirm that partition coefficients correlate with solvent polarity and hydrogen bonding capacity [12] [13].